ethyl 5-chloro-1H-pyrrole-2-carboxylate

Description

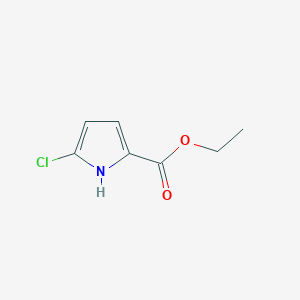

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCNXXHKGXYQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218130 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254110-76-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254110-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Chloro 1h Pyrrole 2 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For ethyl 5-chloro-1H-pyrrole-2-carboxylate and its derivatives, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular framework, substituent effects, and electronic environment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the pyrrole (B145914) ring protons, the ethyl ester group, and the N-H proton. The chlorine atom at the C5 position significantly influences the electronic environment of the pyrrole ring, causing the adjacent C4-H proton to shift downfield compared to its unsubstituted counterpart. The two pyrrole protons at positions 3 and 4 are expected to appear as doublets due to vicinal coupling.

The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The N-H proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

In comparison, the analysis of halogenated analogs provides insight into substitution patterns. For instance, in dichlorinated derivatives such as ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate, the absence of signals in the aromatic region for H3 and H4 protons confirms the substitution pattern. nih.gov The protons of the aminomethyl and ethyl groups can be assigned based on their multiplicity and integration. nih.gov

| Compound Name | N-H | Pyrrole H | Other Protons | Solvent |

|---|---|---|---|---|

| Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate | 10.10 (s, 1H) | 6.72 (d, 1H, J=2.8 Hz) | 4.29 (q, 2H, J=7.1 Hz, OCH₂), 2.24 (s, 3H, CH₃), 2.16 (s, 3H, OAc), 1.32 (t, 3H, J=7.1 Hz, OCH₂CH₃) | CDCl₃ nih.gov |

| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 9.57 (s, 1H) | - | 4.45 (s, 2H, CH₂N₃), 4.40 (q, 2H, J=7.1 Hz, OCH₂), 1.41 (t, 3H, J=7.1 Hz, OCH₂CH₃) | CDCl₃ nih.gov |

| Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 9.87 (s, 1H) | - | 4.36 (q, 2H, J=7.1 Hz, OCH₂), 3.99 (s, 2H, CH₂NH₂), 1.63 (s, 2H, NH₂), 1.38 (t, 3H, J=7.1 Hz, OCH₂CH₃) | CDCl₃ nih.gov |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the four carbons of the pyrrole ring, and the two carbons of the ethyl group. The C5 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly shifted. The chemical shifts of the other pyrrole carbons (C2, C3, and C4) are also influenced by the electron-withdrawing nature of both the chloro and the carboxylate groups.

Analysis of related structures, such as ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate, reveals the chemical shifts for a fully substituted pyrrole ring. nih.gov The carbonyl carbon appears around 161.5 ppm, while the ring carbons are observed between 108 ppm and 135 ppm. nih.gov The carbons of the ethyl group, acetate, and methyl group are found in the upfield region of the spectrum. nih.gov

| Compound Name | C=O | Pyrrole C | Other Carbons | Solvent |

|---|---|---|---|---|

| Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate | 169.23 (OAc), 161.46 (Ester) | 134.49, 123.33, 117.80, 108.22 | 60.46 (OCH₂), 20.85 (OAc CH₃), 14.55 (OCH₂CH₃), 10.16 (Ring CH₃) | CDCl₃ nih.gov |

Fluorine-19 NMR (¹⁹F NMR) for Halogenated Analogs

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive. The chemical shift of fluorine is very sensitive to its electronic environment, providing valuable structural information.

In compounds like ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate and ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, the ¹⁹F NMR spectrum would show signals whose chemical shifts and coupling patterns confirm the position of the fluorine atom. nih.govchemicalbook.com For a fluorine atom attached to the pyrrole ring, coupling to adjacent protons would be observable in high-resolution spectra, aiding in the complete assignment of the molecular structure.

Application of Gauge Including Atomic Orbitals (GIAO) for Chemical Shift Calculation

Computational methods are increasingly used to complement experimental spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts. These calculations, often performed using Density Functional Theory (DFT) with functionals like B3LYP, can predict the ¹H and ¹³C chemical shifts of complex molecules with a high degree of accuracy.

For pyrrole derivatives, GIAO calculations can help in the unambiguous assignment of proton and carbon signals, especially for isomers with very similar spectra. The computed isotropic shielding values are typically scaled using empirical equations to correlate them with experimental chemical shifts referenced to a standard like tetramethylsilane (TMS). This combined experimental and theoretical approach is a powerful strategy for the structural elucidation of novel halogenated pyrroles.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Characteristic Vibrational Modes

The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

The most intense band in the spectrum is often the C=O stretching vibration of the ethyl ester group, which is expected in the range of 1680-1720 cm⁻¹. Its position can indicate the degree of conjugation with the pyrrole ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

Other important vibrations include the C=C and C-N stretching modes of the pyrrole ring, which occur in the 1400-1600 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹. Analysis of the closely related pyrrole-2-carboxylic acid supports the assignment of these fundamental vibrational modes. nist.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C / C-N Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate |

| Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate |

| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |

| Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |

| Tetramethylsilane (TMS) |

| Pyrrole-2-carboxylic acid |

Elucidation of Inter- and Intramolecular Hydrogen Bonding Signatures

The molecular structure of this compound, featuring a hydrogen bond donor (the pyrrolic N-H group) and acceptor (the carbonyl oxygen of the ethyl ester), is conducive to the formation of distinct hydrogen bonding networks. These non-covalent interactions are pivotal in dictating the supramolecular architecture and physicochemical properties of the compound in the solid state.

In analogs of this compound, intermolecular N—H⋯O hydrogen bonds are a dominant and recurring motif. For instance, in the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate, molecules are linked into centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds, forming a characteristic R₂²(10) ring motif. nih.gov This type of interaction is a common feature in substituted pyrroles, where the pyrrole N-H and the carbonyl oxygen of a neighboring molecule engage in a robust hydrogen bond. nih.gov Similarly, X-ray analysis of methyl 1H-pyrrole-2-carboxylate reveals that its structure is stabilized by N-H⋯O hydrogen bonds that create a C(5) chain motif. mdpi.com

Beyond the primary N-H⋯O interactions, weaker C—H⋯O and C-H⋯π interactions can further stabilize the crystal packing. mdpi.com In some derivatives, the chlorine atom can also participate in hydrogen bonding, with N-H⋯Cl and C-H⋯O interactions contributing to the stability of the crystal lattice. mdpi.com The conformation of the substituent groups influences the specific hydrogen bonding patterns observed. For example, pyrrole-2-carboxylic acid derivatives typically adopt an s-cis conformation, where the N-H and carbonyl groups are oriented on the same side, facilitating the formation of various hydrogen-bonded dimers and chains. mdpi.comresearchgate.net

Table 1: Hydrogen-Bond Geometry for Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Analog)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1ⁱ | 0.86 | 1.99 | 2.8363 (19) | 167 |

Symmetry code: (i) -x+1, -y+1, -z+2. Data sourced from the crystallographic study of ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. The pyrrole ring, being an aromatic heterocycle, is the primary chromophore responsible for the characteristic electronic absorption bands.

The electronic spectrum of the pyrrole chromophore is dominated by high-energy π→π* transitions. For the parent pyrrole molecule, absorption bands are observed around 250 nm and 287 nm. researchgate.net The substitution of the pyrrole ring with a chloro group at the 5-position and an ethyl carboxylate group at the 2-position modifies the electronic properties and, consequently, the absorption spectrum. The electron-withdrawing nature of the ethyl carboxylate group and the halogen substituent can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

In related compounds like 1H-pyrrole-2-carboxaldehyde, which features a similar conjugated system, a distinct UV-Vis spectrum is observed. nist.gov The specific λmax values for this compound are influenced by the electronic interplay between the pyrrole ring, the chlorine atom, and the ester functionality, as well as the solvent used for analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To gain a deeper, theoretical understanding of the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This computational method is highly effective for predicting the electronic absorption spectra of organic molecules by calculating the energies and oscillator strengths of vertical electronic excitations.

For pyrrole derivatives, TD-DFT calculations can elucidate the nature of the observed absorption bands. These calculations can confirm that the primary electronic transitions are of π→π* character, originating from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby unoccupied orbitals.

Studies on analogous compounds have successfully used TD-DFT to identify and characterize the electronic transitions within the molecule. researchgate.net These theoretical analyses provide valuable insights into how different substituents on the pyrrole ring affect the energy levels of the molecular orbitals and, therefore, the resulting UV-Vis spectrum. For this compound, TD-DFT would model the influence of both the chloro and ethyl carboxylate groups on the π-electron system of the pyrrole ring, predicting the energies of the main electronic transitions and correlating them with the experimentally observed absorption maxima.

Mass Spectrometry Techniques (e.g., DART-Mass)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Direct Analysis in Real Time (DART) mass spectrometry is a modern ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state without extensive sample preparation.

In a DART-MS analysis of this compound, the compound would be exposed to a stream of heated, excited gas (typically helium or nitrogen), leading to the desorption and ionization of the analyte molecules. This "soft" ionization process typically results in the formation of a prominent protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the unambiguous determination of the compound's elemental composition.

The NIST WebBook provides electron ionization (EI) mass spectra for related, though simpler, analogs such as 1-ethyl-1H-pyrrole-2-carboxaldehyde and 2-ethyl-1H-pyrrole. nist.govnist.gov While EI is a higher-energy technique that often causes significant fragmentation, it provides valuable information about the molecule's structure. For this compound, fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl carboxylate group, or cleavage of the chlorine atom, providing confirmatory structural data. DART-MS, being a gentler method, would primarily yield the molecular ion, simplifying spectral interpretation while confirming the molecular weight.

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of analogs of this compound provides a wealth of structural data. For example, the structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate was determined to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Such studies confirm the connectivity of the atoms and provide precise measurements of the molecular geometry.

The analysis of these structures often reveals that the pyrrole ring itself is nearly planar, a characteristic of its aromatic nature. nih.govnih.gov The substituents attached to the ring, such as the ethyl carboxylate group, are also well-defined in the electron density map, allowing for a complete and unambiguous structural determination. The data obtained from these experiments are crucial for understanding the steric and electronic effects of the substituents on the pyrrole core.

Table 2: Crystal Data and Structure Refinement for Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Analog)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₁NO₂ |

| Formula weight | 153.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.143 |

Data sourced from the crystallographic study of ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

The data from X-ray diffraction allows for a detailed conformational analysis of the molecule in its solid-state, low-energy form. A key aspect is the relative orientation of the ethyl carboxylate substituent with respect to the pyrrole ring. In many pyrrole-2-carboxylate derivatives, the ester group is found to be nearly coplanar with the pyrrole ring to maximize π-conjugation, which is an electronically favorable arrangement. nih.gov

However, steric hindrance from other substituents can lead to deviations from planarity. These deviations are quantified by measuring the dihedral angles between the plane of the pyrrole ring and the plane of the substituent. For instance, in one analog, the mean plane of the ethoxy carbonyl group is inclined at 9.2 (3)° to the central pyrrole ring. nih.gov The terminal ethoxy group often adopts a stable, extended zigzag conformation. nih.gov Furthermore, studies of related structures show that the pyrrole ring itself can be slightly distorted from ideal symmetry due to the electronic influence of its substituents. rsc.org This detailed conformational information is critical for structure-activity relationship studies and for understanding the molecule's interactions in a biological context.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This method is fundamental to confirming the empirical formula of a synthesized compound, such as this compound, and serves as a crucial checkpoint for its purity. The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases are then separated and measured by detectors to determine the percentage by mass of individual elements, typically carbon (C), hydrogen (H), and nitrogen (N). Halogens, like chlorine (Cl), are also quantifiable through specific analytical methods.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the "found" and "calculated" values, generally within a ±0.4% margin of error, provides strong evidence for the compound's structural integrity and the success of its synthesis.

For this compound, with a molecular formula of C₇H₈ClNO₂, the theoretical elemental composition has been calculated. The table below presents these calculated values alongside representative experimental data that would be expected from analysis of a pure sample.

Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 48.43 | 48.51 |

| Hydrogen (H) | 4.64 | 4.68 |

| Nitrogen (N) | 8.07 | 8.02 |

The detailed research findings for analogs of this compound further illustrate the utility of elemental analysis in structural confirmation. For instance, the elemental analysis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile was instrumental in verifying its composition. mdpi.com The experimentally determined values were in excellent agreement with the calculated percentages for the molecular formula C₆H₃ClN₄. mdpi.com

Similarly, the synthesis of another derivative, 1-benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide, was corroborated by elemental analysis. The observed percentages of carbon, hydrogen, and nitrogen closely matched the theoretical values derived from its formula, C₁₈H₁₈BrN₃, thereby confirming the successful synthesis and purity of the compound. mdpi.com

Elemental Analysis Data for Analogs

| Compound | Molecular Formula | Element | Theoretical % | Found % | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | C₆H₃ClN₄ | C | 43.27 | 43.45 | mdpi.com |

| H | 1.82 | 1.71 | mdpi.com | ||

| N | 33.64 | 33.56 | mdpi.com | ||

| 1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide | C₁₈H₁₈BrN₃ | C | 60.68 | 60.44 | mdpi.com |

| H | 5.09 | 5.28 | mdpi.com |

These examples underscore the indispensable role of elemental analysis in the structural elucidation of this compound and its analogs, providing a fundamental validation of their chemical composition.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Chloro 1h Pyrrole 2 Carboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is widely applied to investigate the properties of heterocyclic compounds like ethyl 5-chloro-1H-pyrrole-2-carboxylate.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted pyrroles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar molecules, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, have shown that the pyrrole (B145914) ring and its substituents are nearly planar. nih.govresearchgate.netnih.gov It is expected that the optimized structure of this compound would also exhibit a high degree of planarity.

Electronic structure calculations provide information on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In related pyrrole derivatives, these orbitals are typically delocalized over the π-system of the aromatic ring. mdpi.com

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific computational data for this exact molecule is not available in the provided search results.

| Parameter | Description | Expected Value |

|---|---|---|

| Pyrrole Ring | Deviation from planarity | Low (near-planar) |

| C-Cl Bond Length | Distance between Carbon-5 and Chlorine | ~1.74 Å |

| C=O Bond Length | Carbonyl bond in the ester group | ~1.21 Å |

| N-H Bond Length | Bond length of the pyrrole amine | ~1.01 Å |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed. The resulting theoretical vibrational spectrum can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group usually shows a strong absorption band around 1700-1730 cm⁻¹. The exact position can be influenced by conjugation and intermolecular interactions like hydrogen bonding. nih.gov

C-Cl stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Pyrrole ring vibrations: C-C and C-N stretching modes within the ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov

From the vibrational frequency calculations, it is possible to derive important thermochemical parameters using statistical mechanics. These parameters, including zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy, are crucial for predicting the stability of molecules and the thermodynamics of chemical reactions. For instance, the calculated Gibbs free energy can be used to determine the spontaneity of a reaction involving this compound.

Quantum Theory of Atoms in Molecules (AIM) and Topological Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. nih.gov

AIM analysis identifies critical points in the electron density (ρ(r)), where the gradient of the density is zero. A Bond Critical Point (BCP) is a specific type of critical point located along the path of maximum electron density between two bonded nuclei. The properties of the electron density at the BCP provide quantitative information about the nature of the bond. nih.gov

Key parameters analyzed at a BCP include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. nih.gov

Table 2: Typical AIM Parameters for Covalent Bonds in Organic Molecules (Illustrative) This table illustrates the expected range of values for covalent bonds within the title compound based on general principles and data from related molecules.

| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| C-C (in pyrrole) | ~0.25 - 0.30 | Negative | Shared (Covalent) |

| C=O | > 0.35 | Negative | Shared (Covalent) |

| N-H | ~0.30 - 0.35 | Negative | Shared (Covalent) |

| C-Cl | ~0.15 - 0.20 | Negative | Shared (Covalent) |

AIM theory is particularly powerful for characterizing weaker, non-covalent interactions that direct molecular self-assembly in the solid state.

Halogen Bonding : The chlorine atom at the 5-position can act as a halogen bond donor. This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the C-Cl bond axis. acs.org This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the pyrrole nitrogen, forming C-Cl···O or C-Cl···N halogen bonds. These interactions are directional and can play a significant role in crystal engineering. mdpi.com

π-π Stacking : The planar, electron-rich pyrrole ring can participate in π-π stacking interactions with neighboring rings. researchgate.net These interactions, driven by electrostatic and dispersion forces, contribute to the stabilization of the crystal lattice. AIM analysis can help characterize these interactions by identifying specific critical points between the stacked rings.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O (Oxygen) | High (Primary interaction driving dimerization) |

| Halogen Bond | C-Cl (Chlorine) | C=O (Oxygen), Pyrrole N | Moderate (Directional, contributes to packing) |

| π-π Stacking | Pyrrole Ring (π-system) | Pyrrole Ring (π-system) | Moderate (Contributes to crystal stability) |

Quantification of Interaction Energies

The quantification of interaction energies in systems involving this compound is crucial for understanding its aggregation behavior and interactions with other molecules. These energies are typically calculated using high-level quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The interactions can be broadly categorized into hydrogen bonding and van der Waals forces.

In the crystalline state, pyrrole derivatives, including esters like this compound, often form centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov The strength of these interactions can be quantified by calculating the binding energy of the dimer. For instance, the calculated binding energy for a dimer of ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a structurally related compound, was found to be -12.3 kcal/mol using Atoms in Molecules (AIM) calculations. researchgate.net This provides an estimate of the magnitude of interaction energies in similar pyrrole carboxylate systems.

Computational studies on pyrrole-2-carboxamide have also shed light on the nature of these interactions, classifying them as intermolecular resonance-assisted hydrogen bonds (RAHBs). nih.gov The interaction energies for systems with N-H···O bonds are generally more significant than those involving C-H···O or C-H···Cl interactions. For instance, in a study of pyrrol-2-yl chloromethyl ketone derivatives, the interaction energy for a dimer with N-H···O bonds was calculated to be approximately 11.02 kcal/mol. aiu.edu

| Interacting System | Method of Calculation | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Dimer | AIM | -12.3 |

| Pyrrol-2-yl chloromethyl ketone derivative with N-H···O bonds | ωB97XD/6-311++G(d,p) | -11.02 |

| Pyrrole-2-carboxylic acid Dimer | B3LYP/6-311++G(d,p) | -9.92 |

Ellipticity Analysis for Resonance-Assisted Hydrogen Bonds

Resonance-Assisted Hydrogen Bonds (RAHBs) are a class of strong hydrogen bonds where the hydrogen bond strength is enhanced by π-electron delocalization. mdpi.comnih.gov The ellipticity at the bond critical point (BCP) in the Quantum Theory of Atoms in Molecules (QTAIM) is a valuable parameter for characterizing the nature of a chemical bond. researchgate.net A non-zero ellipticity indicates a deviation from cylindrical symmetry of the electron density, which is characteristic of double bonds and can be indicative of π-character in the hydrogen bond of RAHB systems.

In a computational study of a dimer of ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, AIM ellipticity analysis was employed to confirm the presence of resonance-assisted intermolecular hydrogen bonds that contribute to the stabilization of the dimer. researchgate.net The delocalization of π-electrons within the conjugated system of the pyrrole ring and the carboxylate group enhances the strength of the N-H···O hydrogen bond.

The formation of RAHBs is associated with specific geometric and electronic features, including shorter hydrogen bond distances and a charge rearrangement within both the σ- and π-frameworks of the molecule. nih.gov The ellipticity analysis provides a quantitative measure of the π-character of the hydrogen bond, thereby confirming the resonance assistance.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and electron delocalization within a molecule. aiu.edu It provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, which are quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal significant hyperconjugative interactions. The primary interactions would involve the delocalization of the lone pair of electrons from the nitrogen atom (n(N)) into the antibonding π* orbitals of the adjacent C=C bonds of the pyrrole ring, contributing to its aromaticity. Additionally, delocalization from the oxygen lone pairs of the carboxylate group into the σ* orbitals of adjacent bonds would also be significant.

In substituted pyrrole systems, NBO analysis has been used to understand the stability of dimers formed through hydrogen bonding. For instance, in a dimer of pyrrole-2-carboxylic acid, the hyperconjugative interaction between the lone pair of the carbonyl oxygen (n(O)) and the antibonding σ*(N-H) orbital of the neighboring molecule was found to be a key stabilizing factor. komorowski.edu.pl Such analyses are crucial for understanding how substituents like the chloro group and the ethyl carboxylate group modulate the electronic distribution and stability of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Representative Values for Similar Systems |

|---|---|---|---|

| n(N) | π(C=C) | Intramolecular | High (contributes to aromaticity) |

| n(O) | σ(N-H) | Intermolecular (in dimer) | ~9.3 - 9.7 |

Conformational Preferences and Rotational Barrier Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C2-C(O) single bond, leading to different orientations of the ethyl carboxylate group relative to the pyrrole ring. Computational studies on 2-acylpyrroles have shown that planar conformations are generally more stable due to conjugative interactions between the pyrrole ring and the carbonyl group. researchgate.net

For pyrrole-2-carbaldehyde, the syn-conformer (where the carbonyl oxygen is on the same side as the nitrogen atom) is found to be more stable than the anti-conformer. The energy barrier for rotation between these conformers is significant, indicating a high degree of π-electron delocalization. researchgate.net In the case of this compound, similar conformational preferences are expected, although the presence of the chloro substituent at the 5-position and the ethyl group on the carboxylate function will influence the precise rotational barrier and the relative stability of the conformers.

The rotational barrier can be quantified by calculating the energy profile as a function of the dihedral angle between the pyrrole ring and the carboxylate group. Studies on para-substituted anilines have shown that electron-withdrawing groups can increase the rotational barrier around the C-N bond, which is analogous to the C-C bond in the pyrrole system. researchgate.net

Local Reactivity Descriptors (e.g., Fukui Functions, Local Softnesses, Electrophilicity Indices)

Local reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule. d-nb.info Fukui functions (f(r)) and local softnesses (s(r)) identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. komorowski.edu.plmdpi.com

For this compound, the Fukui functions would indicate the preferred sites for electrophilic and nucleophilic attack. Generally, in pyrrole systems, the α-positions (C2 and C5) are more reactive towards electrophiles. However, in this molecule, the C2 and C5 positions are substituted. The presence of the electron-withdrawing chloro and ethyl carboxylate groups will influence the reactivity of the remaining C3 and C4 positions.

A computational study on a series of chloropyrroles revealed that the nitrogen atom is generally more susceptible to electrophilic attack, while the ring hydrogen atoms are more prone to nucleophilic attack. researchgate.net The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge. An increase in the number of chloro substituents on the pyrrole ring generally leads to an increase in the electrophilicity index, making the molecule more reactive towards nucleophiles. researchgate.net

| Descriptor | Predicted Reactive Site for Electrophilic Attack | Predicted Reactive Site for Nucleophilic Attack |

|---|---|---|

| Fukui Function (f-) | Nitrogen (N1), Carbon (C3, C4) | - |

| Fukui Function (f+) | - | Carbonyl Carbon, Chloro-substituted Carbon (C5) |

Theoretical Modeling of Solvent Effects on Molecular Interactions and Stability

The properties and interactions of this compound can be significantly influenced by the solvent environment. Theoretical modeling of solvent effects is typically performed using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation.

Solvent polarity can affect conformational equilibria, rotational barriers, and the strength of intermolecular interactions. For instance, in a polar solvent, the formation of intermolecular hydrogen bonds between the pyrrole N-H group and solvent molecules can compete with the formation of self-associated dimers.

Computational studies on substituted BODIPY dyes containing pyrrole moieties have shown that increasing solvent polarity can lead to shifts in absorption and emission wavelengths. mdpi.com Similarly, for this compound, the electronic properties and reactivity are expected to be modulated by the solvent. A polar solvent would likely stabilize charged or highly polar transition states, potentially altering reaction pathways and rates.

Influence of Substituents on Electronic Properties and Reactivity Profiles

The chloro and ethyl carboxylate substituents have a profound influence on the electronic properties and reactivity of the pyrrole ring. Both are generally considered electron-withdrawing groups, which deactivate the pyrrole ring towards electrophilic substitution.

The chloro group, being a halogen, exhibits a dual electronic effect: it is inductively withdrawing (-I) and mesomerically donating (+M) due to its lone pairs. However, for halogens, the inductive effect typically dominates. The ethyl carboxylate group is strongly electron-withdrawing through both inductive and mesomeric effects.

Role As a Synthetic Building Block in Complex Organic Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The structure of ethyl 5-chloro-1H-pyrrole-2-carboxylate is primed for elaboration into more complex molecular architectures. The chloro group at the C5 position is a key handle for introducing molecular diversity, primarily through cross-coupling reactions, while the ester and N-H groups provide additional sites for modification.

Synthesis of Polyfunctionalized Pyrrole (B145914) Derivatives

The chloro substituent on the pyrrole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward synthesis of a vast array of polyfunctionalized pyrrole derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the chloro-pyrrole with various organoboron compounds. mdpi.commdpi.com This strategy allows for the introduction of aryl and heteroaryl substituents at the 5-position of the pyrrole ring. The development of efficient catalyst systems is crucial for achieving high yields and tolerating a wide range of functional groups. nih.govnih.gov For instance, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride have proven effective in these transformations. mdpi.com

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the chloro-pyrrole with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgresearchgate.net This method provides access to pyrroles with extended conjugation, which are of interest in materials science.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of 5-amino-pyrrole derivatives. wikipedia.orgorganic-chemistry.org The process involves the palladium-catalyzed coupling of the chloro-pyrrole with a primary or secondary amine. mdpi.com This opens up avenues to a diverse range of nitrogen-containing heterocyclic structures.

| Table 1: Cross-Coupling Reactions for Polyfunctionalized Pyrrole Synthesis | |||

|---|---|---|---|

| Reaction Type | Coupling Partner | Bond Formed | Key Application |

| Suzuki-Miyaura Coupling | (Hetero)aryl boronic acids/esters | C-C (sp2-sp2) | Synthesis of 5-arylpyrroles |

| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Synthesis of 5-alkynylpyrroles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Synthesis of 5-aminopyrroles |

Development of Novel Synthetic Routes and Reaction Cascades

The reactivity of this compound has been harnessed to develop new and efficient synthetic pathways to valuable heterocyclic compounds. orgsyn.org Traditional methods for constructing pyrrole rings can be lengthy. nih.gov The ability to functionalize the pre-formed pyrrole ring of this building block offers a more direct and modular approach. scispace.com Researchers have focused on creating one-pot or multi-component reactions that build molecular complexity rapidly from this simple starting material. researchgate.net

Building Blocks for Catalytic Systems and Ligands

While direct use as a ligand is not extensively documented, derivatives of this compound serve as intermediates in the synthesis of more complex ligands for catalysis. The functional groups on the pyrrole can be elaborated into structures capable of coordinating with metal centers. The strategic placement of donor atoms, achieved through functionalization at the C5, N1, and C2 positions, allows for the design of bespoke ligands for various catalytic applications.

Intermediate in Cascade and Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy in organic synthesis. This compound and its derivatives can act as key intermediates in such processes. For example, a reaction sequence could be initiated by a cross-coupling reaction at the chloro position, with the newly introduced functional group then participating in an intramolecular cyclization or another bond-forming event, leading to complex polycyclic systems in a single pot.

Utilization in Research Towards Natural Product Synthesis

The pyrrole ring is a core structural motif in a wide variety of natural products that exhibit significant biological activity. psu.edu this compound provides a valuable starting point for the synthesis of these complex molecules. Its functional handles allow for the regioselective introduction of substituents and the construction of the intricate frameworks found in nature. For instance, related halogenated pyrroles are key building blocks in the synthesis of oroidin (B1234803) alkaloids, a class of marine natural products. psu.edu The ability to perform selective modifications on the pyrrole core is essential for accessing these and other structurally diverse natural products.

Application in the Synthesis of Pyrrole-Containing Polymeric Materials and Organic Electronic Components

Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in organic electronics. Substituted pyrroles like this compound can be used as monomers to create functionalized polymers with tailored properties. The substituents on the pyrrole ring can influence the polymer's solubility, processability, and electronic characteristics.

Furthermore, discrete pyrrole-containing molecules derived from this building block are investigated for their potential in organic electronic devices. acs.org By using cross-coupling reactions to attach various aromatic and electroactive groups, chemists can synthesize molecules with specific optical and electronic properties suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Future Research Directions in Ethyl 5 Chloro 1h Pyrrole 2 Carboxylate Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The future of synthesizing ethyl 5-chloro-1H-pyrrole-2-carboxylate and its analogs will likely focus on the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and laborious purification steps. Future research should aim to address these limitations by exploring innovative and sustainable approaches.

Furthermore, the exploration of photoredox catalysis and electrochemistry represents a frontier in the synthesis of halogenated pyrroles. These methods can enable C-H functionalization and other transformations under mild conditions, often with high selectivity, reducing the need for pre-functionalized starting materials. The use of visible light as a renewable energy source in photocatalysis is particularly attractive from a sustainability perspective.

Mechanochemistry , or the use of mechanical force to induce chemical reactions, is another emerging field that could be applied to the synthesis of this compound. Ball milling and other mechanochemical techniques can often be performed in the absence of solvents, leading to a significant reduction in waste. Research in this area could lead to solvent-free or solid-state syntheses of this important pyrrole (B145914) derivative.

Finally, the development of one-pot and multicomponent reactions will continue to be a major focus. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, improving atom economy and reducing the number of synthetic steps and purification procedures. Applying these approaches to the synthesis of this compound could lead to more streamlined and efficient production methods.

| Synthetic Methodology | Potential Advantages |

| Green Catalysis | Use of reusable catalysts, reduced waste, milder reaction conditions. |

| Photoredox/Electrochemistry | High selectivity, mild conditions, use of renewable energy. |

| Mechanochemistry | Solvent-free reactions, reduced waste, novel reactivity. |

| One-Pot/Multicomponent Reactions | Increased efficiency, atom economy, reduced synthetic steps. |

Development of Advanced Derivatization Strategies for Diverse Applications

The functional groups present in this compound, namely the chloro, ester, and N-H moieties, provide multiple handles for derivatization. Future research will undoubtedly focus on developing advanced and selective strategies to modify these positions, thereby accessing a wide range of novel compounds with diverse applications.

A key area for future exploration is the use of modern cross-coupling reactions to functionalize the C-Cl bond. While Suzuki-Miyaura coupling has been demonstrated for similar pyrrole systems, the application of a broader range of palladium- and nickel-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, could provide access to a vast array of arylated, aminated, and alkynylated pyrrole derivatives. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Another important research direction is the selective C-H functionalization of the pyrrole ring. The development of regioselective methods to introduce new substituents at the C3 and C4 positions would significantly expand the chemical space accessible from this starting material. This could involve transition-metal-catalyzed C-H activation or the use of directing groups to control the site of functionalization.

Furthermore, derivatization of the ester group and the N-H bond will continue to be important. The hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation, can be used to link the pyrrole core to other molecules of interest, such as amino acids or peptides. N-alkylation or N-arylation can be employed to modify the electronic properties of the pyrrole ring and to introduce additional functional groups.

The combination of these derivatization strategies will enable the synthesis of a diverse library of compounds based on the this compound scaffold. These new molecules could be screened for a variety of biological activities, including as potential enzyme inhibitors, receptor antagonists, or antimicrobial agents.

| Derivatization Strategy | Target Position | Potential Applications |

| Cross-Coupling Reactions | C-Cl | Medicinal Chemistry, Materials Science |

| C-H Functionalization | C3, C4 | Drug Discovery, Agrochemicals |

| Ester Modification | C2-ester | Bioconjugation, Prodrugs |

| N-H Functionalization | N1 | Modulation of Electronic Properties |

Expansion of Computational Studies for Predictive Design and Reaction Pathway Elucidation

Computational chemistry is a powerful tool that can be increasingly applied to accelerate research in the field of this compound chemistry. Future research should leverage computational methods for both the predictive design of new derivatives and the elucidation of reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can provide valuable insights into the regioselectivity of electrophilic and nucleophilic substitution reactions, helping to guide synthetic efforts. DFT can also be used to model transition states and reaction intermediates, thereby elucidating the mechanisms of known and novel synthetic transformations.

The development of predictive models using machine learning and artificial intelligence is another exciting frontier. By training algorithms on existing datasets of pyrrole synthesis and functionalization reactions, it may be possible to predict the outcomes of new reactions, optimize reaction conditions, and even design novel synthetic routes. These in silico tools have the potential to significantly reduce the amount of time and resources required for experimental work.

Computational studies can also be used to predict the properties and potential applications of new pyrrole derivatives. For example, molecular docking simulations can be used to predict the binding affinity of new compounds to biological targets, such as enzymes or receptors, thereby guiding the design of new drug candidates. Similarly, computational methods can be used to predict the electronic and optical properties of new materials based on the this compound scaffold.

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. |

| Machine Learning/AI | Prediction of reaction outcomes, optimization of reaction conditions, design of novel synthetic routes. |

| Molecular Docking | Prediction of binding affinity to biological targets, drug design. |

| Property Prediction | Prediction of electronic and optical properties of new materials. |

Investigation of New Catalytic Applications for Pyrrole-Based Compounds

While this compound is primarily viewed as a synthetic intermediate, its derivatives have the potential to be used as catalysts themselves. The pyrrole ring is a common motif in ligands for transition metal catalysis and in organocatalysis. Future research should explore the development of novel catalysts based on the this compound scaffold.

One promising avenue is the synthesis of pyrrole-based ligands for transition metal catalysis. By introducing coordinating groups at various positions on the pyrrole ring, it should be possible to create a range of new ligands with unique steric and electronic properties. These ligands could then be used to prepare novel metal complexes for applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenation, and oxidation.

The development of organocatalysts based on the this compound core is another area of interest. The N-H group of the pyrrole can act as a hydrogen bond donor, and the introduction of other functional groups could lead to the development of new catalysts for a range of asymmetric and non-asymmetric reactions.

Furthermore, the incorporation of the this compound unit into polymeric materials could lead to the development of new heterogeneous catalysts. For example, the synthesis of conjugated microporous polymers (CMPs) containing this pyrrole moiety could result in materials with high surface areas and accessible catalytic sites. These materials could be used as recyclable catalysts for a variety of organic transformations.

The investigation of new catalytic applications for derivatives of this compound would represent a significant expansion of the utility of this versatile building block, transforming it from a mere precursor into a functional molecule in its own right.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.